molecular formula C22H27N3O5 B2669534 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953941-01-0

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2669534
CAS No.: 953941-01-0
M. Wt: 413.474
InChI Key: KDKAKNRXDNHSRU-UHFFFAOYSA-N
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Description

N1-(3,4-Dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a high-purity synthetic oxalamide derivative intended for research and development applications in biochemistry and pharmacology. This compound features a molecular structure incorporating both 3,4-dimethoxyphenyl and 2-phenylmorpholinoethyl pharmacophores, which are known to be associated with significant biological activity in research contexts. Compounds within the oxalamide class, such as structurally related N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, have been identified and studied for their potential as flavoring substances with savory, umami characteristics by organizations like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . The 3,4-dimethoxyphenyl group present in this compound is a significant structural motif found in numerous biologically active molecules. Research on compounds containing this group indicates potential interactions with various neurological targets; for instance, related isoquinoline alkaloids and their precursors have been investigated for their effects on smooth muscle contractility and their relationship with neurotransmitters like serotonin and nitric oxide signaling pathways . The specific structural configuration of this oxalamide suggests potential for exploration in several research areas, including but not limited to investigations of receptor-ligand interactions, enzyme inhibition studies, and cellular signaling pathways. Researchers should characterize the specific properties, mechanisms of action, and potential applications of this compound within their experimental systems. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-9-8-17(14-19(18)29-2)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKAKNRXDNHSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxyaniline and 2-(2-phenylmorpholino)ethylamine. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and morpholine moiety can be oxidized under specific conditions.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Compound N1 Substituent N2 Substituent Key Features
Target Compound 3,4-Dimethoxyphenyl 2-(2-Phenylmorpholino)ethyl Morpholino ring; 3,4-OCH₃
S336 (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine; 2,4-OCH₃
No. 2225 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine; 2,3-OCH₃
No. 1770 2-Methoxy-4-methylphenyl 2-(Pyridin-2-yl)ethyl Methyl group; 2-OCH₃

Pharmacological Activity

The target compound’s 3,4-dimethoxyphenyl group is structurally similar to S336, a potent umami agonist (FEMA 4233) with EC₅₀ values in the low micromolar range . However, the 2-phenylmorpholino group replaces the pyridyl moiety in S336, which may reduce π-stacking interactions but improve solubility due to the morpholino oxygen’s polarity . In contrast, No. 2225 (2,3-dimethoxybenzyl) showed rapid plasma clearance in rats, suggesting substituent positioning critically affects pharmacokinetics .

Metabolic Pathways

  • Hydrolysis and Oxidation: Oxalamides like S336 (No. 1768) undergo rapid hepatic metabolism without amide bond cleavage, relying on oxidative pathways (e.g., demethylation, hydroxylation) and glucuronidation .
  • Comparative Stability: N-(Heptan-4-yl)benzamide analogs (e.g., No. 1767) resist amide hydrolysis in hepatocytes, while ester-containing compounds (e.g., No. 1776) undergo esterase-mediated cleavage . The target compound’s amide bonds are likely stable, similar to No. 1768 .

Table 2: Toxicological Parameters of Selected Compounds

Compound NOEL (mg/kg/day) Key Metabolic Pathways Safety Conclusion
S336 (No. 1768) 100 Oxidation, glucuronidation Safe at intended use levels
No. 1776 8 Ester hydrolysis Marginally safe
Target Compound Not reported Predicted: Oxidation, conjugation Requires in vivo studies

The absence of direct toxicological data for the target compound necessitates extrapolation from structural analogs. The 3,4-dimethoxy group’s prevalence in compounds with high NOELs (e.g., 100 mg/kg/day for S336) suggests a favorable safety profile, but the novel morpholino moiety warrants specific evaluation for neurotoxicity or receptor off-target effects .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, with a CAS number of 953941-01-0, is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H27N3O5C_{22}H_{27}N_{3}O_{5}, with a molecular weight of 413.5 g/mol. It features a dimethoxyphenyl group and a phenylmorpholino group linked by an oxalamide bond. The structural representation is crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC22H27N3O5
Molecular Weight413.5 g/mol
CAS Number953941-01-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, affecting signal transduction processes critical for cellular responses.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

Studies have suggested that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

Antimicrobial Properties

Preliminary studies indicate potential antimicrobial activity against certain bacterial strains. This could position the compound as a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Given its structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects, which could be beneficial in neurodegenerative disease models.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. The mechanism involved apoptosis induction through caspase activation.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at MIC values comparable to existing antibiotics.
  • Neuroprotection :
    • Research involving neuronal cell cultures exposed to oxidative stress indicated that treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls.

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